molecular formula C27H24N2O3 B3406493 (E)-2-((1-cinnamoylpiperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326007-83-4

(E)-2-((1-cinnamoylpiperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B3406493
CAS No.: 326007-83-4
M. Wt: 424.5 g/mol
InChI Key: IJXOVLGLLPMAAI-OUKQBFOZSA-N
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Description

(E)-2-((1-cinnamoylpiperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a cinnamoyl group attached to a piperidine ring, which is further connected to a benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1-cinnamoylpiperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of a suitable amine with a cinnamoyl chloride under basic conditions to form the cinnamoylpiperidine derivative.

    Coupling with Benzoisoquinoline: The cinnamoylpiperidine intermediate is then coupled with a benzoisoquinoline derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Cyclization and Finalization: The final step involves cyclization to form the benzoisoquinoline core, followed by purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1-cinnamoylpiperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-((1-cinnamoylpiperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-((1-cinnamoylpiperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-((1-cinnamoylpiperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • (E)-2-((1-benzoylpiperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • (E)-2-((1-cinnamoylpiperidin-4-yl)methyl)-1H-naphtho[de]isoquinoline-1,3(2H)-dione

Uniqueness

This compound is unique due to its specific combination of a cinnamoyl group, piperidine ring, and benzoisoquinoline core. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Conclusion

This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and versatile reactivity make it a valuable subject for scientific research and industrial applications.

Properties

IUPAC Name

2-[[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c30-24(13-12-19-6-2-1-3-7-19)28-16-14-20(15-17-28)18-29-26(31)22-10-4-8-21-9-5-11-23(25(21)22)27(29)32/h1-13,20H,14-18H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXOVLGLLPMAAI-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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